molecular formula C6H6N2O4 B7767528 CID 598379

CID 598379

Cat. No.: B7767528
M. Wt: 170.12 g/mol
InChI Key: QIKWTNPFTOEELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 598379 is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of CID 598379 involves several synthetic routes and reaction conditions. One common method includes reacting specific reactants under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 598379 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 598379 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of CID 598379 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application of the compound.

Comparison with Similar Compounds

CID 598379 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can help identify the specific advantages and applications of this compound over other compounds.

References

Properties

InChI

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWTNPFTOEELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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